molecular formula C20H24N4O B2929163 1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one CAS No. 2379949-62-7

1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one

Cat. No.: B2929163
CAS No.: 2379949-62-7
M. Wt: 336.439
InChI Key: NIGZJMWYZPOPIK-UHFFFAOYSA-N
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Description

1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one is a complex organic compound featuring multiple cyclic structures, including cyclopropyl and benzodiazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the cyclopropyl group, which can be introduced via cyclopropanation reactions. The benzodiazol group can be synthesized through a series of condensation reactions involving ortho-phenylenediamine and carboxylic acids. The azetidinyl and pyrrolidinone groups are then introduced through nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrrolidin-2-one
  • Cyclopropyl-1H-benzimidazole derivatives
  • Azetidinyl-pyrrolidinone analogs

Uniqueness

This compound is unique due to its combination of multiple cyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-20-18(9-10-23(20)14-7-8-14)22-11-15(12-22)24-17-4-2-1-3-16(17)21-19(24)13-5-6-13/h1-4,13-15,18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGZJMWYZPOPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5CCN(C5=O)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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